molecular formula C25H23FO6 B269748 1-(3,4-Dimethoxyphenyl)-2-[2-(2-fluorobenzoyl)-4,5-dimethoxyphenyl]ethanone

1-(3,4-Dimethoxyphenyl)-2-[2-(2-fluorobenzoyl)-4,5-dimethoxyphenyl]ethanone

Cat. No. B269748
M. Wt: 438.4 g/mol
InChI Key: UIRDBRBCPDSGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxyphenyl)-2-[2-(2-fluorobenzoyl)-4,5-dimethoxyphenyl]ethanone, also known as 25B-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized in 2004 by Ralf Heim and his colleagues at the Free University of Berlin. The compound is structurally similar to other psychedelic drugs such as LSD and psilocybin, but it has a unique chemical structure that makes it more potent and longer-lasting.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-[2-(2-fluorobenzoyl)-4,5-dimethoxyphenyl]ethanone involves its binding to the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways. This results in the modulation of neurotransmitter release, particularly of dopamine and glutamate. The compound also has affinity for other receptors, such as the alpha-adrenergic and sigma receptors, which may contribute to its effects.
Biochemical and Physiological Effects
The effects of 1-(3,4-Dimethoxyphenyl)-2-[2-(2-fluorobenzoyl)-4,5-dimethoxyphenyl]ethanone on the body are similar to those of other psychedelic drugs, such as altered perception, mood, and thought. The compound has been shown to induce visual hallucinations, synesthesia, and ego dissolution. It has also been reported to cause physical effects such as increased heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-Dimethoxyphenyl)-2-[2-(2-fluorobenzoyl)-4,5-dimethoxyphenyl]ethanone in lab experiments is its potency and selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in the brain. However, the compound's high potency also makes it difficult to work with, as small changes in dosage can lead to significant effects. Additionally, its long-lasting effects can make it challenging to conduct experiments that require repeated dosing.

Future Directions

There are several future directions for research on 1-(3,4-Dimethoxyphenyl)-2-[2-(2-fluorobenzoyl)-4,5-dimethoxyphenyl]ethanone. One area of interest is its potential as a therapeutic agent for psychiatric disorders such as depression and anxiety. Another area of research is the development of new psychedelic compounds that have improved safety profiles and therapeutic potential. Additionally, more research is needed to understand the long-term effects of 1-(3,4-Dimethoxyphenyl)-2-[2-(2-fluorobenzoyl)-4,5-dimethoxyphenyl]ethanone on the brain and behavior.

Synthesis Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-[2-(2-fluorobenzoyl)-4,5-dimethoxyphenyl]ethanone involves several steps, including the condensation of 2-fluorobenzaldehyde with 3,4-dimethoxyphenethylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the acylation of the resulting amine with 4,5-dimethoxy-2-nitrobenzoyl chloride, followed by reduction with tin and hydrochloric acid.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2-[2-(2-fluorobenzoyl)-4,5-dimethoxyphenyl]ethanone has been used in scientific research to study its effects on the central nervous system. It has been found to be a potent agonist of the 5-HT2A receptor, which is responsible for mediating the effects of serotonin. The compound has also been shown to have affinity for other serotonin receptors, such as 5-HT2B and 5-HT2C.

properties

Product Name

1-(3,4-Dimethoxyphenyl)-2-[2-(2-fluorobenzoyl)-4,5-dimethoxyphenyl]ethanone

Molecular Formula

C25H23FO6

Molecular Weight

438.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-[2-(2-fluorobenzoyl)-4,5-dimethoxyphenyl]ethanone

InChI

InChI=1S/C25H23FO6/c1-29-21-10-9-15(12-22(21)30-2)20(27)11-16-13-23(31-3)24(32-4)14-18(16)25(28)17-7-5-6-8-19(17)26/h5-10,12-14H,11H2,1-4H3

InChI Key

UIRDBRBCPDSGGT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)CC2=CC(=C(C=C2C(=O)C3=CC=CC=C3F)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC2=CC(=C(C=C2C(=O)C3=CC=CC=C3F)OC)OC)OC

Origin of Product

United States

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